

An In-depth Technical Guide to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-

Compound Name: (Ethoxycarbonyldifluoromethyl)phenylboronic acid

Cat. No.: B567942

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a specialized organic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals. Its structure, featuring a phenylboronic acid moiety functionalized with an ethoxycarbonyldifluoromethyl group, suggests a range of potential applications, from a versatile building block in cross-coupling reactions to a candidate for targeted drug design. The presence of the difluoromethyl group can significantly alter the electronic properties and metabolic stability of molecules, making this compound a valuable tool for medicinal chemists.

This technical guide provides a summary of the currently available information on **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid**, including its known properties. Due to the limited publicly available data on this specific molecule, this guide also discusses the general characteristics and applications of related phenylboronic acids to provide a broader context for its potential utility.

Core Properties

While detailed experimental data for **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is not extensively reported in publicly accessible literature, its fundamental chemical identity has been established.

Physicochemical Data

Property	Value	Source
CAS Number	1256345-83-1	Synblock[1]
Molecular Formula	C10H11BF2O4	Synblock[1]
Molecular Weight	244.00 g/mol	Synblock[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
Appearance	Not available	

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights the specialized nature of this compound and suggests that its characterization has likely been conducted in private research settings.

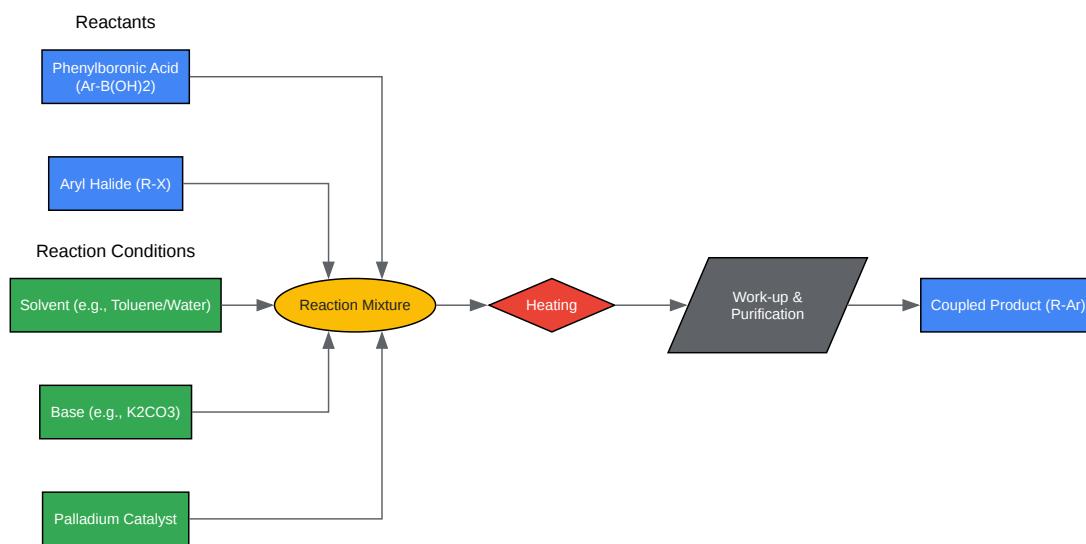
Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** are not readily available. However, the synthesis of structurally related phenylboronic acids typically involves the reaction of a corresponding aryl halide with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.

The reactivity of **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid** is expected to be characteristic of phenylboronic acids. The boronic acid moiety is a versatile functional group, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization, such as amide bond formation. The difluoromethyl group is generally stable under many reaction conditions.

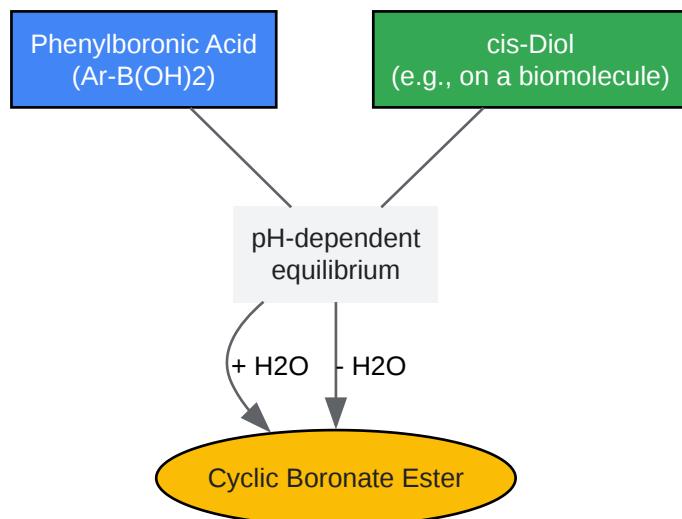
and is valued for its ability to act as a bioisostere for a hydroxyl or thiol group, potentially enhancing a molecule's metabolic stability and binding affinity to biological targets.

Potential Applications in Drug Discovery and Development


While no specific biological activities or signaling pathway involvements have been reported for **4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid**, the broader class of phenylboronic acids has significant applications in medicinal chemistry.

- **Enzyme Inhibition:** Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. This mechanism is exploited in drugs like bortezomib, a proteasome inhibitor used in cancer therapy.
- **Bioisosterism:** The difluoromethyl group can serve as a bioisostere for other functional groups, influencing properties like lipophilicity and hydrogen bonding capacity. This can be a valuable strategy in lead optimization to improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.
- **Targeted Drug Delivery:** Phenylboronic acids can reversibly bind to diols, a functionality present in many biological molecules, including carbohydrates on cell surfaces. This property can be harnessed to develop targeted drug delivery systems.

Experimental Workflows and Logical Relationships


The following diagrams illustrate general experimental workflows and logical relationships relevant to the use of phenylboronic acids in research and development.

General Workflow for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reversible Interaction of Phenylboronic Acid with a Diol

[Click to download full resolution via product page](#)

Caption: Reversible interaction between a phenylboronic acid and a diol.

Conclusion

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid represents a potentially valuable, yet under-characterized, building block for organic synthesis and drug discovery. While specific experimental data remains elusive in the public domain, its structural features suggest utility in Suzuki-Miyaura coupling and as a scaffold for novel therapeutics. The presence of the difluoromethyl group is particularly noteworthy for its potential to impart favorable biological properties. Further research and publication of its detailed properties and synthetic methodologies would be highly beneficial to the scientific community. Researchers interested in this compound are encouraged to perform their own characterization or seek information from commercial suppliers who may have proprietary data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b567942#4-ethoxycarbonyldifluoromethyl-phenylboronic-acid-properties)
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b567942#4-ethoxycarbonyldifluoromethyl-phenylboronic-acid-properties\]](https://www.benchchem.com/product/b567942#4-ethoxycarbonyldifluoromethyl-phenylboronic-acid-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com